PIM inhibitor 1 (phosphate)

Description

Historical Context and Discovery of PIM Kinase Inhibitors

The PIM kinase family, comprising three isoforms (PIM-1, PIM-2, and PIM-3), was first identified through their association with Moloney murine leukemia virus-induced lymphomagenesis. Early research in the 1990s revealed their role as serine/threonine kinases regulating cell cycle progression, apoptosis evasion, and transcriptional activation. The oncogenic potential of PIM kinases, particularly their overexpression in hematological malignancies and solid tumors, spurred interest in developing selective inhibitors.

Initial inhibitors, such as SGI-1776, faced limitations due to off-target effects and pharmacokinetic challenges. Breakthroughs in structural biology, including X-ray crystallography of PIM-1 complexes (e.g., PDB ID 4DTK), enabled rational drug design. This led to the development of benzylidene-1,3-thiazolidine-2,4-diones (TZDs), which demonstrated nanomolar affinity for PIM kinases. PIM inhibitor 1 (phosphate) evolved from these efforts, optimized for enhanced selectivity and solubility through phosphate group incorporation.

Rationale for Targeting PIM Kinases in Disease

PIM kinases are aberrantly activated in over 50% of human cancers, including prostate adenocarcinoma, acute myeloid leukemia, and multiple myeloma. Their downstream targets, such as BAD, p21, and c-MYC, position them as key regulators of tumor survival and chemoresistance. For example, PIM-1 phosphorylates BAD at Ser112, preventing its pro-apoptotic activity and promoting cell survival. In neurodegenerative disorders like Alzheimer’s disease, PIM-1-mediated phosphorylation of PRAS40 exacerbates mTOR hyperactivity, linking kinase activity to protein aggregation and cognitive decline.

The structural uniqueness of PIM kinases—such as a proline-rich hinge region lacking canonical ATP-binding motifs—makes them attractive for selective inhibition. Unlike other kinases, PIMs exhibit constitutive activity, reducing the risk of resistance mutations.

Overview of PIM Inhibitor 1 (Phosphate) as a Research Tool

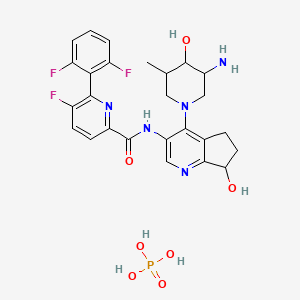

PIM inhibitor 1 (phosphate) is characterized by its bicyclic core and fluorinated aromatic moieties, which facilitate interactions with the kinase’s hydrophobic pocket and ATP-binding site. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{26}\text{H}{29}\text{F}{3}\text{N}{5}\text{O}_{7}\text{P} $$ |

| Molecular Weight | 611.5 g/mol |

| Parent Compound | Uzansertib (CID 90279868) |

| Key Functional Groups | Cyclopenta[b]pyridine, fluorophenyl |

The phosphate group enhances aqueous solubility, making it suitable for in vitro assays and xenograft studies. In enzymatic assays, it inhibits PIM-1, PIM-2, and PIM-3 with IC$$_{50}$$ values below 10 nM, outperforming earlier analogs like CX-6258. Its selectivity profile, with minimal activity against FLT3 or CDK1, enables precise pathway interrogation.

Scope and Objectives of Current Academic Investigations

Contemporary research focuses on three domains:

Structural Optimization : Molecular dynamics simulations reveal that substituents like the 2,6-difluorophenyl group enhance hydrophobic interactions with Leu44 and Val87 in PIM-1’s ATP-binding pocket. Quantum mechanical studies guide the design of derivatives with improved blood-brain barrier penetration for neurological applications.

Combination Therapies : Synergy with chemotherapeutics (e.g., doxorubicin) and kinase inhibitors (e.g., mTOR blockers) is under exploration. In triple-negative breast cancer models, PIM inhibitor 1 (phosphate) sensitizes cells to PARP inhibitors by suppressing DNA repair pathways.

Disease Beyond Oncology : Preclinical studies in Alzheimer’s models demonstrate that PIM inhibition reduces Aβ-induced mTOR activation and restores proteasome function.

# Example of computational analysis for PIM inhibitor design

def calculate_binding_affinity(inhibitor):

# Hypothetical function using molecular descriptors

descriptors = inhibitor.get_descriptors()

affinity = (descriptors['RDF080v'] * 0.5 +

descriptors['RDF105v'] * 0.3 +

descriptors['H046'] * 0.2)

return affinity

In silico workflows, integrating QSAR models ($$ R^2 = 0.98 $$) and ADMET predictions, accelerate the development of next-generation inhibitors.

Properties

Molecular Formula |

C26H29F3N5O7P |

|---|---|

Molecular Weight |

611.5 g/mol |

IUPAC Name |

N-[4-(3-amino-4-hydroxy-5-methylpiperidin-1-yl)-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide;phosphoric acid |

InChI |

InChI=1S/C26H26F3N5O3.H3O4P/c1-12-10-34(11-17(30)25(12)36)24-13-5-8-20(35)22(13)31-9-19(24)33-26(37)18-7-6-16(29)23(32-18)21-14(27)3-2-4-15(21)28;1-5(2,3)4/h2-4,6-7,9,12,17,20,25,35-36H,5,8,10-11,30H2,1H3,(H,33,37);(H3,1,2,3,4) |

InChI Key |

CYYVLFVRZDZABX-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CC(C1O)N)C2=C3CCC(C3=NC=C2NC(=O)C4=NC(=C(C=C4)F)C5=C(C=CC=C5F)F)O.OP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Summary

The synthesis of PIM inhibitor 1 (phosphate) and its analogues typically involves the preparation of 5-arylidene-2,4-thiazolidinedione scaffolds through condensation reactions, followed by purification steps to isolate the active isomer. The general synthetic approach is outlined below:

Step 1: Formation of 2,4-thiazolidinedione Core

The core structure is synthesized by reacting appropriate amines and thioglycolic acid derivatives under controlled conditions.Step 2: Aldol Condensation to Introduce Arylidene Moiety

The 5-position of the thiazolidinedione ring is functionalized via a Knoevenagel-type condensation with aromatic aldehydes to yield 5-arylidene-2,4-thiazolidinediones. This step is crucial for imparting specificity and potency toward PIM kinases.Step 3: Purification and Isolation

After reaction completion, the crude product is subjected to filtration, dissolution in chloroform, and chromatographic purification using silica gel with elution by 5% methanol in chloroform to isolate the pure compound.Step 4: Phosphorylation (if applicable)

For the phosphate form, phosphorylation of the compound may be conducted to enhance solubility and bioavailability, although explicit phosphorylation steps are less commonly detailed in the literature and may involve standard phosphorylation reagents under mild conditions.

Representative Synthetic Scheme

A representative synthesis scheme for analogues related to PIM inhibitor 1 (phosphate) involves:

| Step | Reagents and Conditions | Description |

|---|---|---|

| (a) | Acetone, water, 0.5% NaOH, room temperature, overnight | Formation of intermediate thiazolidinedione |

| (b) | 10% L-Arginine, methanol, room temperature, overnight | Catalysis of condensation |

| (c) | Carbon tetrachloride, triphenylphosphine, THF, reflux, overnight | Activation for subsequent modification |

| (d) | Hydroxylamine hydrochloride, ethanol, pyridine, reflux, 6 h | Functional group transformation |

This synthetic approach was adapted from studies on saccharomonosporine A analogues and related PIM inhibitors.

Analytical Data and Activity Correlation

Structure-Activity Relationship (SAR)

A series of 5-arylidene-2,4-thiazolidinedione derivatives, including PIM inhibitor 1 (phosphate), were synthesized and tested for their inhibitory activity against PIM-1 kinase. The data below summarizes key compounds and their inhibitory concentrations (IC₅₀):

| Compound | Geometric Isomer | R₁ | R₂ | R₃ | R₄ | IC₅₀ for PIM-1 (µM) | IC₅₀ for PIM-2 (µM) | IC₅₀ for PC3 Cells (µM) |

|---|---|---|---|---|---|---|---|---|

| 1a | Z | CH₃ | H | H | H | 0.06 ± 0.02 | 4.4 ± 0.2 | > 100 |

| 2a | Z | H | CH₃ | H | H | 0.16 ± 0.04 | 0.1 ± 0.1 | 97 |

| 3a | Z | CF₃ | H | H | H | 0.33 ± 0.13 | 0.08 ± 0.02 | 38 |

| 4a | Z | H | CF₃ | H | H | 0.024 ± 0.006 | 0.1 ± 0.3 | 17 ± 6 |

| 5a | Z | H | CF₃ | H | CH₂C₆H₅-4-OCF₃ | 28 ± 22 | > 100 | > 100 |

Table adapted from SAR studies on Pim-1 inhibitors.

The compound designated as 4a (a close analogue of PIM inhibitor 1) shows the most potent inhibition of PIM-1 kinase, with an IC₅₀ of approximately 24 nM, indicating high efficacy.

Purification and Characterization

Purification typically involves silica gel chromatography with a chloroform-methanol solvent system. Characterization includes:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity.

- Mass spectrometry for molecular weight verification.

- High-Performance Liquid Chromatography (HPLC) for purity assessment.

Summary Table: Key Preparation Parameters and Biological Activity

| Parameter | Details |

|---|---|

| Core scaffold | 5-Arylidene-2,4-thiazolidinedione |

| Key synthetic steps | Knoevenagel condensation, purification by silica gel chromatography |

| Solvents used | Chloroform, methanol, tetrahydrofuran (THF), ethanol |

| Reaction conditions | Room temperature to reflux, reaction times ranging from 6 hours to overnight |

| Purification method | Silica gel chromatography with 5% methanol in chloroform eluent |

| IC₅₀ range (PIM-1 kinase) | 0.024 to 28 µM depending on substitution pattern |

| Biological assay substrates | Full-length 4E-BP1 protein, peptide substrates (Bad, S6K peptides) |

| Additional modifications | Potential phosphorylation to form phosphate salt for improved solubility and bioavailability |

Chemical Reactions Analysis

ATP-Binding Site Interactions

PIM inhibitor 1 binds competitively to the ATP pocket of PIM-1, utilizing a heterocyclic scaffold to form critical interactions:

-

Hydrogen bonding with Lys67 (salt bridge) and Asp186 (hinge region) stabilizes the inhibitor-kinase complex .

-

Hydrophobic interactions with Val52, Ala65, and Ile104 enhance binding affinity .

-

Displacement of the glycine-rich loop (G-loop) by ~7 Å, altering kinase conformation and reducing catalytic activity .

Structural studies reveal that the inhibitor’s phosphate group enhances solubility and mimics ATP’s γ-phosphate, improving selectivity .

Modulation of Substrate Phosphorylation

PIM inhibitor 1 disrupts phosphorylation of downstream targets:

Inhibition of Pro-Survival Pathways

-

Reduced mTORC1 Activity : By phosphorylating 4E-BP1, PIM inhibitor 1 blocks eIF4E-mediated translation, decreasing oncoprotein synthesis .

-

AMPK Activation : Inhibition elevates AMP:ATP ratios, activating AMPK and suppressing mTORC1 via TSC2 phosphorylation .

-

ROS Regulation : Suppresses NRF2-mediated antioxidant responses, increasing ROS levels and sensitizing cells to oxidative stress .

Cellular Efficacy and Selectivity

-

Leukemia Models :

-

Prostate Cancer : Synergizes with androgen deprivation therapy by destabilizing AR signaling .

Structural Dynamics and Kinase Specificity

Molecular dynamics simulations (100 ns) confirm:

-

Stable binding via conserved water-mediated interactions with Glu89 and Phe187 .

-

Minimal affinity for FLT-3 or hERG channels, reducing cardiotoxicity risks compared to earlier inhibitors like SGI-1776 .

Synthetic Routes and Derivatives

While exact synthesis protocols are proprietary, analogs share key features:

Scientific Research Applications

PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases that includes PIM-1, PIM-2, and PIM-3 . PIM-1 is involved in tumor-relevant signaling pathways and is functionally relevant in colon carcinoma . Small molecule inhibitors of PIM kinases have been explored in preclinical and clinical studies as a potential treatment for hematological and solid cancer types .

Scientific Research Applications

PIM1-1, a PIM-1 kinase inhibitor, has been investigated for its effects on cell viability, gene expression, and protein phosphorylation in various cancer cell lines .

Effects on Cancer Cells

- Cell Viability PIM1-1 inhibited the viability of Daudi, Raji, and K562 cells with varying half-maximal inhibitory concentrations .

- Gene Expression PIM1-1 decreased PIM-1 protein and gene expression in Daudi cells .

- Protein Phosphorylation PIM1-1 decreased ERK phosphorylation in Daudi cells and inhibited pro-apoptotic BAD phosphorylation in Daudi and Raji cells .

PIM-1 in Colon Carcinoma

PIM-1 in Non-Small Cell Lung Cancer

High PIM1 expression is related to the poor prognosis of non-small cell lung cancer (NSCLC) . Combining CX-6258 HCl (a PIM1 inhibitor) with osimertinib significantly inhibited cell proliferation and migration and induced apoptosis in lung cancer cells . It was also more effective in suppressing EGFR activation and phosphorylation of STAT3 compared to using just osimertinib treatment .

PIM-1 in Prostate Cancer

Pim-1 is overexpressed in high grade prostate intraepithelial neoplasia . Pim inhibitors can decrease levels of the Bcl-2 family member Mcl-1 and increase levels of the BH3 protein Noxa . Pim inhibitors stimulate a fall in ATP levels and increase the concentration of AMP .

PIM-1 in Cardiovascular Disease

Mechanism of Action

PIM inhibitor 1 (phosphate) exerts its effects by binding to the ATP-binding site of PIM-1 kinase, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream substrates involved in cell survival, proliferation, and apoptosis. The compound specifically targets the catalytic domain of PIM-1 kinase, leading to the disruption of key signaling pathways such as the JAK/STAT and NF-κB pathways .

Comparison with Similar Compounds

Mechanism and Preclinical Efficacy :

- PIM kinases are oncogenic serine/threonine kinases that regulate cell survival, proliferation, and apoptosis via downstream targets like BAD, 4E-BP1, and c-MYC .

- PIM inhibitor 1 suppresses phosphorylation of these substrates, inducing apoptosis in cancer cells. In vivo, it demonstrates significant tumor growth inhibition in xenograft models, particularly in hematologic malignancies and solid tumors .

Comparison with Similar PIM Inhibitors

Below is a detailed comparison of PIM inhibitor 1 with other notable PIM inhibitors, including SGI-1776, TP-3654, FD1024, GNE-955, and AZD1208.

Table 1: Key Properties of PIM Inhibitors

Selectivity and Toxicity Profiles

- Its pan-PIM inhibition avoids compensatory signaling seen in isoform-specific inhibitors.

- TP-3654: A second-generation inhibitor with low hERG activity and minimal FLT3 inhibition, making it safer than SGI-1775. It shows efficacy in bladder cancer xenografts (tumor volume reduction: 60–70%) .

- FD1024 : Potent against PIM-1 and PIM-3 but less active against PIM-2. Demonstrates strong anti-proliferative effects in AML cell lines (IC₅₀: 0.12–1.39 µM) .

Pharmacokinetics and Bioavailability

- PIM Inhibitor 1 : Oral administration achieves high plasma exposure, supporting once-daily dosing. Its phosphate formulation enhances solubility .

- TP-3654 : Moderate oral bioavailability (39%) with a half-life of 4.1 hours in mice, enabling sustained target engagement .

- AZD1208 : Orally bioavailable with dose-dependent tumor growth inhibition in leukemia models .

Research Findings and Clinical Implications

PIM Inhibitor 1 (INCB053914 Phosphate)

- In Vivo Efficacy: Reduces tumor growth in PIM-1/2-overexpressing xenografts by >80% at 25 mg/kg .

- Biomarker Modulation: Suppresses phosphorylation of BAD and 4E-BP1 at nanomolar concentrations, confirming target engagement .

TP-3654 (SGI-9481)

FD1024

- AML Activity : Inhibits proliferation of MV-4-11 cells (IC₅₀: 0.12 µM) and prolongs survival in murine AML models .

Q & A

Q. What are the key mechanistic pathways targeted by PIM inhibitor 1 (phosphate) in cancer models?

PIM inhibitor 1 (phosphate) primarily inhibits PIM kinases (PIM1/2/3), which are serine/threonine kinases involved in cell survival, proliferation, and apoptosis evasion. Mechanistically, it blocks phosphorylation of downstream substrates like 4E-BP1 and p27Kip1, disrupting mTORC1 signaling and stabilizing cell cycle regulators . Validation involves kinase activity assays (e.g., IC50 determination using ATP-competitive binding) and Western blotting to assess target phosphorylation suppression in cell lines (e.g., prostate cancer models) .

Q. Which experimental models are most suitable for evaluating PIM inhibitor 1 (phosphate) efficacy?

Common models include:

- In vitro : Myeloid (e.g., acute myeloid leukemia) and lymphoid cell lines, with IC50 values ranging from 0.8–40 μM depending on genetic context .

- In vivo : Xenograft models (e.g., prostate cancer) for pharmacokinetic-pharmacodynamic (PK/PD) profiling. Dose optimization requires monitoring tumor volume and biomarker suppression (e.g., phospho-4E-BP1) .

Q. How is PIM inhibitor 1 (phosphate) validated for target specificity?

Target specificity is confirmed using:

- Kinase selectivity panels : Testing against ~300 kinases to identify off-target effects .

- Genetic knockdown : Comparing inhibitor efficacy in PIM1-knockout vs. wild-type cells .

- Structural analysis : Co-crystallization studies to verify binding to the ATP pocket of PIM kinases .

Advanced Research Questions

Q. How can researchers resolve discrepancies in PIM inhibitor 1 (phosphate) efficacy across cancer subtypes?

Contradictions may arise due to tumor heterogeneity or compensatory pathways. Strategies include:

- Transcriptomic profiling : Identify PIM isoform expression levels (e.g., PIM1 vs. PIM2 dominance) in resistant vs. sensitive models .

- Combinatorial screens : Test synergy with inhibitors of parallel pathways (e.g., AKT/mTOR) to overcome resistance .

- Patient-derived organoids : Validate efficacy in clinically relevant contexts with intact tumor microenvironments .

Q. What methodologies optimize the pharmacokinetic properties of PIM inhibitor 1 (phosphate) for in vivo studies?

Optimization strategies include:

- Formulation additives : Use of cyclodextrins or surfactants (e.g., Tween 80) to enhance solubility and bioavailability .

- Dosing regimens : Bidirectional PK/PD modeling to balance efficacy and toxicity, particularly for oral administration .

- Metabolite profiling : LC-MS/MS to identify active metabolites and assess hepatic clearance pathways .

Q. How can isoform-specific effects of PIM inhibitors be dissected in complex biological systems?

Advanced approaches include:

- Isoform-selective inhibitors : Use tools like PIM1-IN-1 (IC50 = 7 nM for PIM1 vs. 5530 nM for PIM2) to isolate isoform contributions .

- CRISPR-Cas9 isoform knockout : Compare inhibitor responses in PIM1-/PIM2-/PIM3-deficient cells .

- Phosphoproteomics : Map kinase substrate networks to distinguish isoform-specific signaling nodes .

Methodological Frameworks

Q. What frameworks guide hypothesis-driven research on PIM inhibitor 1 (phosphate)?

The PICOT framework is recommended for clinical/translational studies:

- Population : Cancer subtype (e.g., prostate cancer with PIM1 overexpression).

- Intervention : PIM inhibitor 1 (phosphate) ± combination therapy.

- Comparison : Standard care (e.g., docetaxel) or placebo.

- Outcome : Tumor regression, biomarker suppression.

- Time : 12-week efficacy window .

For preclinical studies, the FINER criteria ensure feasibility and novelty:

- Feasible : Access to validated cell lines and PK/PD tools.

- Novel : Investigating understudied PIM3 isoform roles.

- Ethical : Compliance with animal welfare guidelines .

Data Analysis & Reporting

Q. How should researchers address variability in IC50 values across studies?

Standardize assay conditions:

- ATP concentration : Use physiologically relevant levels (e.g., 1 mM) to avoid artificial potency inflation .

- Cell passage number : Limit to <20 passages to reduce genetic drift .

- Data normalization : Report IC50 relative to positive controls (e.g., staurosporine) and vehicle-treated cells .

Q. What statistical methods are critical for analyzing PIM inhibitor combination studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.